2-(2-aminophenyl)sulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide
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Overview
Description
2-(2-aminophenyl)sulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide is a complex organic compound with a molecular formula of C15H15N3O4S This compound is characterized by the presence of an aminophenyl group, a sulfanyl linkage, and a methoxy-nitrophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminophenyl)sulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Aminophenyl Sulfanyl Intermediate: This step involves the reaction of 2-aminothiophenol with an appropriate acylating agent to form the aminophenyl sulfanyl intermediate.
Nitration and Methoxylation: The intermediate is then subjected to nitration and methoxylation reactions to introduce the nitro and methoxy groups, respectively.
Acetamide Formation: Finally, the compound is acylated with acetic anhydride to form the desired acetamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-aminophenyl)sulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic medium are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-aminophenyl)sulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-aminophenyl)sulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Signaling Pathways: Influencing various cellular signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-methoxy-
Properties
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-22-10-6-7-12(13(8-10)18(20)21)17-15(19)9-23-14-5-3-2-4-11(14)16/h2-8H,9,16H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOVLFDADNIYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=CC=CC=C2N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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